3-[(phenylsulfonyl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group, a trifluoromethylphenyl group, and an oxadiazole ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzenesulfonyl and trifluoromethylphenyl groups. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Trifluoromethylphenyl Group: This can be done through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzenesulfonyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like trifluoromethylphenyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and trifluoromethylphenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Benzene-1-sulfonyl chloride
- 1,2,4-Oxadiazole derivatives
Uniqueness
3-[(BENZENESULFONYL)METHYL]-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its rigidity and potential biological activity.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H14F3N3O4S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)13-8-6-12(7-9-13)10-22-16(25)17-23-15(24-28-17)11-29(26,27)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25) |
InChI Key |
WJCKJEOBRBPILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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